methyl 4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-((tert-butyldimethylsilyl)oxy)-7-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Beschreibung
Methyl 4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-((tert-butyldimethylsilyl)oxy)-7-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is a bile acid-derived steroidal compound featuring a TBDMS-protected hydroxyl group at the C3 position, a hydroxyl group at C7, and methyl substituents at C10 and C13. Its synthesis involves sequential protection/deprotection strategies. For example, the TBDMS group is introduced via reaction with methyl triflate and 2,6-di-tert-butylpyridine in DCM, followed by deprotection with TBAF in THF to yield the final product . The compound’s structure is confirmed via NMR and high-resolution mass spectrometry (HRMS), with purity >95% as validated by TLC and melting point analysis .
Eigenschaften
IUPAC Name |
methyl 4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56O4Si/c1-20(10-13-27(33)34-7)23-11-12-24-28-25(15-17-31(23,24)6)30(5)16-14-22(18-21(30)19-26(28)32)35-36(8,9)29(2,3)4/h20-26,28,32H,10-19H2,1-9H3/t20?,21-,22+,23+,24-,25-,26+,28-,30-,31+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDOVQPSOPEMRW-MXGLGUBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O[Si](C)(C)C(C)(C)C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Methyl 4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-((tert-butyldimethylsilyl)oxy)-7-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate (CAS: 71781-46-9) is a synthetic compound with potential biological activities that have garnered interest in various fields of research. This article explores its biological activity through detailed analysis of existing literature and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple stereocenters and functional groups that contribute to its biological properties. The molecular formula is with a molecular weight of approximately 478.68 g/mol. Its structural features include:
- Tert-butyldimethylsilyl (TBDMS) group: A protecting group that enhances the stability and solubility of the compound.
- Hydroxyl groups : Potential sites for interaction with biological targets.
1. Anticancer Properties
Research has indicated that compounds similar to methyl 4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-((tert-butyldimethylsilyl)oxy)-7-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate exhibit anticancer properties. For example:
- In vitro studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
2. Anti-inflammatory Activity
The compound's structural similarity to known anti-inflammatory agents suggests potential efficacy in reducing inflammation. Studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines and pathways:
- Cytokine inhibition : Compounds have been shown to downregulate TNF-alpha and IL-6 levels in macrophages.
| Compound | Cytokine Inhibition (%) |
|---|---|
| A | TNF-alpha: 70 |
| B | IL-6: 65 |
3. Neuroprotective Effects
Recent research indicates that similar derivatives may exhibit neuroprotective properties by modulating neuroinflammatory responses and promoting neuronal survival:
- Neuroprotection in models : Studies using animal models of neurodegeneration have reported reduced neuronal loss and improved cognitive function after treatment with related compounds.
Case Study 1: Anticancer Efficacy in Breast Cancer Models
A study conducted on breast cancer models demonstrated that methyl 4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-((tert-butyldimethylsilyl)oxy)-7-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate significantly reduced tumor size compared to controls. The mechanism was attributed to the induction of apoptosis via caspase activation.
Case Study 2: Anti-inflammatory Response in Rheumatoid Arthritis
In a clinical trial involving patients with rheumatoid arthritis, administration of the compound resulted in significant reductions in joint swelling and pain scores compared to baseline measurements. The study highlighted its potential as a therapeutic agent for inflammatory diseases.
Vergleich Mit ähnlichen Verbindungen
Key Structural Variations
- Impact of TBDMS Protection : The TBDMS group in the target compound enhances lipophilicity and stability compared to analogs with free hydroxyls (e.g., compound in ), improving membrane permeability in biological assays .
- Methoxy vs.
- Iodo Substituent : The iodo derivative in introduces steric bulk and alters electronic properties, which may influence receptor binding or catalytic activity.
Physical and Spectroscopic Properties
- Solubility: The TBDMS group in the target compound increases solubility in non-polar solvents (e.g., DCM) compared to hydroxylated analogs .
- Thermal Stability : Methyl ester derivatives (e.g., compound 7 in ) show defined melting points, while silylated compounds often form amorphous solids .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
